3,6-Dibromopyrazine-2-carboxamide
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Overview
Description
3,6-Dibromopyrazine-2-carboxamide is a heterocyclic compound with the molecular formula C5H3Br2N3O. It is a derivative of pyrazine, characterized by the presence of two bromine atoms at the 3rd and 6th positions and a carboxamide group at the 2nd position. This compound is primarily used in research settings and has applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopyrazine-2-carboxamide typically involves the bromination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective bromination to introduce bromine atoms at the desired positions. The brominated intermediate is then subjected to further reactions to introduce the carboxamide group .
Industrial Production Methods
The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromopyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or amino derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,6-Dibromopyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 3,6-Dibromopyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it may interfere with nucleic acid synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyrazine-2-carboxamide: Similar in structure but with chlorine atoms instead of bromine.
3,6-Difluoropyrazine-2-carboxamide: Contains fluorine atoms, offering different reactivity and properties.
3,6-Dibromopyrazine-2-carbonitrile: Similar bromine substitution but with a nitrile group instead of a carboxamide
Uniqueness
3,6-Dibromopyrazine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atoms make it particularly reactive in substitution and coupling reactions, while the carboxamide group offers potential for hydrogen bonding and interaction with biological targets .
Properties
IUPAC Name |
3,6-dibromopyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCACYWIPUIXAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729043 |
Source
|
Record name | 3,6-Dibromopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301613-77-3 |
Source
|
Record name | 3,6-Dibromopyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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